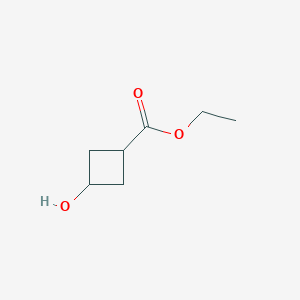

Ethyl 3-hydroxycyclobutanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to Ethyl 3-Hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate, a deceptively simple molecule, has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its strained cyclobutane core, adorned with versatile hydroxyl and ethyl ester functionalities, offers a unique three-dimensional scaffold that is increasingly sought after for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable building block. We will delve into the mechanistic underpinnings and practical considerations of the most prevalent synthetic routes, including the diastereoselective reduction of ethyl 3-oxocyclobutanecarboxylate and alternative cyclization methodologies. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals in their pursuit of innovative molecular architectures.

Introduction: The Strategic Value of a Strained Scaffold

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for molecules that occupy novel chemical space and exhibit improved pharmacological profiles. Saturated small rings, particularly cyclobutanes, have garnered significant attention for their ability to impart favorable properties upon drug candidates. The inherent ring strain of the cyclobutane moiety can lead to enhanced metabolic stability and a constrained conformation, which can translate to increased potency and selectivity for biological targets. This compound stands out as a particularly useful building block due to the orthogonal reactivity of its hydroxyl and ester groups, allowing for sequential and controlled chemical modifications.[1] This guide will provide a detailed exploration of the key synthetic pathways to this versatile intermediate.

The Workhorse Route: Reduction of Ethyl 3-Oxocyclobutanecarboxylate

The most common and scalable approach to this compound involves the reduction of the corresponding ketoester, ethyl 3-oxocyclobutanecarboxylate. This strategy is attractive due to the relative accessibility of the starting material and the generally high yields of the reduction step.

Synthesis of the Key Precursor: Ethyl 3-Oxocyclobutanecarboxylate

A robust synthesis of the ketoester precursor is paramount. While several methods exist, a common laboratory-scale preparation involves a multi-step sequence starting from commercially available materials. One such route proceeds via the formation of 3-oxocyclobutanecarboxylic acid, which is then esterified. Patents have described methods for preparing 3-oxocyclobutanecarboxylic acid from 1,3-dihydroxyacetone or through the ozonolysis of 3-benzylidenecyclobutylcarboxylic acid.[2][3]

A frequently employed laboratory synthesis involves the Dieckmann condensation of diethyl succinate, although this is more suited for producing five-membered rings. A more direct, albeit lengthy, patented method for the four-membered ring involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis and decarboxylation.[4]

Diagram 1: Synthetic Overview for Ethyl 3-Oxocyclobutanecarboxylate

Caption: A patented route to ethyl 3-oxocyclobutanecarboxylate.

Diastereoselective Reduction: Controlling the Cis/Trans Geometry

The reduction of ethyl 3-oxocyclobutanecarboxylate can yield both cis and trans isomers of this compound. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions. This control is critical as the biological activity of downstream molecules can be exquisitely sensitive to the relative stereochemistry of the substituents on the cyclobutane ring.

General Principle: The stereoselectivity of hydride reductions of 3-substituted cyclobutanones is often governed by torsional strain. The hydride reagent preferentially attacks from the face opposite to the substituent at the 1-position (the ester group) to avoid steric hindrance, leading to the cis product as the major isomer.[5]

Table 1: Influence of Reducing Agent on Diastereoselectivity

| Reducing Agent | Predominant Isomer | Rationale |

| Sodium Borohydride (NaBH₄) | cis | A small, unhindered hydride source that attacks from the less sterically hindered face, opposite to the ester group. |

| Lithium Tri-tert-butoxyaluminum Hydride (LiAlH(OtBu)₃) | cis | A bulkier reducing agent that enhances the facial selectivity due to increased steric hindrance.[6] |

| L-Selectride® | trans | A very bulky reducing agent that can favor attack from the same face as the ester group, leading to the trans isomer. |

Experimental Protocol: Synthesis of cis-Ethyl 3-Hydroxycyclobutanecarboxylate

Materials:

-

Ethyl 3-oxocyclobutanecarboxylate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Celite®

Procedure:

-

To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add sodium borohydride (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is predominantly the cis isomer.

-

The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Synthesis of trans-Ethyl 3-Hydroxycyclobutanecarboxylate via Mitsunobu Inversion

For applications requiring the pure trans isomer, a reliable strategy involves the inversion of the stereochemistry of the more readily available cis-alcohol using a Mitsunobu reaction.

Materials:

-

cis-Ethyl 3-hydroxycyclobutanecarboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

A suitable carboxylic acid (e.g., benzoic acid)

-

Anhydrous tetrahydrofuran (THF)

-

Saponification reagents (e.g., LiOH, NaOH)

-

Acid for workup (e.g., HCl)

Procedure:

-

Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and the carboxylic acid (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

To this solution, add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the formation of the inverted ester intermediate.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude intermediate is then saponified using a standard base (e.g., LiOH in THF/water) to hydrolyze both the newly formed ester and the ethyl ester.

-

Acidify the reaction mixture and extract with an organic solvent to isolate the trans-3-hydroxycyclobutanecarboxylic acid.

-

Esterify the resulting acid with ethanol under acidic conditions to obtain the desired trans-ethyl 3-hydroxycyclobutanecarboxylate.

Diagram 2: Diastereoselective Reduction and Stereochemical Inversion

Caption: Control of stereochemistry in the synthesis of this compound.

Alternative Synthetic Strategies: Expanding the Toolkit

The Reformatsky Reaction

The Reformatsky reaction offers a classical approach to β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[7][8] In the context of this compound synthesis, this would involve an intramolecular cyclization of a γ-halo-β-hydroxy ester precursor.

Conceptual Workflow:

-

Formation of a γ-halo-β-keto ester: This could be achieved through various methods, such as the acylation of a suitable enolate.

-

Reduction of the ketone: Selective reduction of the ketone to a hydroxyl group would yield the necessary precursor.

-

Intramolecular Reformatsky Reaction: Treatment with activated zinc would promote the formation of an organozinc intermediate, which would then undergo intramolecular cyclization to form the cyclobutane ring.

While conceptually sound, this approach can be challenging in practice due to the potential for intermolecular side reactions and difficulties in controlling the cyclization.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful tool for the direct formation of four-membered rings. The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, could be envisioned as a route to a substituted oxetane that could then be further elaborated to the target molecule.[9][10]

For example, the reaction of ethyl glyoxylate with an appropriate alkene could form an oxetane, which would require subsequent ring-opening and functional group manipulations to arrive at this compound. The regioselectivity and stereoselectivity of the cycloaddition would be key challenges to overcome.

Application in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. Its constrained, three-dimensional structure is particularly well-suited for the development of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.[11][12]

Example Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides replace the furanose sugar of natural nucleosides with a carbocyclic ring. This modification often imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond. This compound can serve as a key starting material for the construction of the cyclobutane core of these analogues. The hydroxyl and ester functionalities provide convenient handles for the introduction of the nucleobase and the hydroxymethyl group mimic, respectively.

Diagram 3: General Scheme for Carbocyclic Nucleoside Analogue Synthesis

Caption: A generalized synthetic sequence for carbocyclic nucleoside analogues.

Purification and Characterization

The purification of this compound, particularly the separation of the cis and trans isomers, is typically achieved by flash column chromatography on silica gel.[13] The choice of eluent system will depend on the polarity of the isomers, but mixtures of hexanes and ethyl acetate are commonly employed.

Characterization of the final product and its isomers is accomplished using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the relative stereochemistry of the cis and trans isomers based on coupling constants.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorptions for the hydroxyl and ester functional groups.

Conclusion

This compound is a valuable and versatile building block that provides access to novel three-dimensional chemical space. The diastereoselective reduction of ethyl 3-oxocyclobutanecarboxylate represents the most practical and scalable route to this important intermediate. A thorough understanding of the factors that control the stereochemical outcome of this reduction is crucial for the successful application of this scaffold in drug discovery. As the demand for structurally diverse and metabolically robust drug candidates continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Organic Syntheses Procedure. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

ResearchGate. (n.d.). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Retrieved from [Link]

-

Lirias. (n.d.). Enantioselective syntheses of carbocyclic nucleosides 5'-homocarbovir, epi-4'-homocarbovir. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]

-

SynArchive. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Frontiers. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

National Center for Biotechnology Information. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]

-

Scribd. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Retrieved from [Link]

-

MDPI. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

ResearchGate. (n.d.). (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 113527081 Preparation method of 3-oxocyclobutane carboxylic acid. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 36.1.1.1 Synthesis by Reduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of C-Arylnucleoside Analogues. Retrieved from [Link]

-

Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

-

Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions. Retrieved from [Link]

-

Scilit. (1985). Carbocyclic nucleosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

Sources

- 1. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paterno-Buechi Reaction [organic-chemistry.org]

- 10. Paterno-Buchi Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Chemical properties of Ethyl 3-hydroxycyclobutanecarboxylate

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxycyclobutanecarboxylate

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space is paramount. Drug development professionals are constantly seeking scaffolds that offer a unique balance of rigidity, three-dimensionality, and synthetic accessibility. This compound emerges as a key building block in this context. While the cyclobutane ring is relatively rare in nature, its incorporation into drug candidates is increasingly recognized as a strategy to impart favorable pharmacological properties.[1] This guide provides an in-depth analysis of the chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, characterization, and strategic application for researchers, scientists, and drug development professionals. This molecule is not merely a reagent; it is a gateway to creating conformationally restricted, metabolically stable, and structurally unique bioactive compounds.[1]

Core Physicochemical and Structural Properties

This compound (CAS No: 17205-02-6) is a bifunctional molecule featuring a strained cyclobutane ring, a secondary alcohol, and an ethyl ester.[] This combination of features dictates its physical properties and its utility in organic synthesis.

Molecular Identity and Physical Data

The fundamental properties of the molecule are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |

| Molecular Weight | 144.17 g/mol | PubChem[3] |

| IUPAC Name | ethyl 3-hydroxycyclobutane-1-carboxylate | PubChem[3] |

| CAS Number | 17205-02-6 | BOC Sciences[] |

| Boiling Point | 209.4 °C at 760 mmHg | MySkinRecipes[4], BOC Sciences[] |

| Density | 1.18 g/cm³ | MySkinRecipes[4], BOC Sciences[] |

| SMILES | CCOC(=O)C1CC(C1)O | PubChem[3] |

Structural and Stereochemical Considerations

The puckered nature of the cyclobutane ring results in the existence of cis and trans diastereomers, depending on the relative orientation of the hydroxyl and ester functional groups. This stereochemistry is a critical attribute, as the spatial arrangement of pharmacophore groups profoundly influences biological activity. The ability to selectively synthesize and isolate these isomers is a key advantage for medicinal chemistry applications, allowing for fine-tuning of a molecule's fit within a target's binding pocket.

Caption: Key functional and structural elements of this compound.

Synthesis and Reactivity Profile

The synthetic accessibility of this compound is a primary driver of its widespread use. It is most commonly prepared via the reduction of its ketone precursor, Ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a standard, reliable method for the synthesis of this compound. The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild and chemoselective reagent that readily reduces the ketone without affecting the less reactive ethyl ester functionality under these conditions.

Workflow: Synthesis of this compound

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in organic synthesis, finding application in the preparation of a variety of more complex molecules, including pharmaceuticals and natural products. The presence of a hydroxyl group, an ester, and a strained cyclobutane ring imparts unique reactivity and stereochemical properties to this molecule. A thorough understanding of its structural features is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of a complete set of publicly available, peer-reviewed experimental spectra, this guide combines available experimental data with predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach aims to provide researchers with a reliable reference for the identification and characterization of this important synthetic intermediate.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule's structure, including the numbering of the carbon atoms, is presented below. The presence of two stereocenters (at C1 and C3) means that the molecule can exist as cis and trans diastereomers, which will influence the appearance of the NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The chemical shift of a proton provides information about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Data

The following ¹H NMR data is based on a patent report for a mixture of cis and trans isomers of this compound in deuterochloroform (CDCl₃) at 500 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.17 - 4.24 | m | 1H | H3 (CH-OH) |

| 4.15 | d, J = 7.2 Hz | 2H | H6 (O-CH₂) |

| 2.54 - 2.66 | m | 3H | H1, H2, H4 (cyclobutane CH) |

| 2.11 - 2.22 | m | 2H | H2, H4 (cyclobutane CH₂) |

| 1.27 | t, J = 7.2 Hz | 3H | H7 (CH₃) |

Note: The assignments are tentative and based on general chemical shift principles. The overlapping multiplets for the cyclobutane protons are complex due to the presence of diastereomers.

Interpretation

-

H3 (CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to be downfield due to the deshielding effect of the oxygen atom. Its multiplet nature arises from coupling to the adjacent cyclobutane protons.

-

H6 (O-CH₂): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester, appearing as a quartet due to coupling with the methyl protons (H7). The provided data describes it as a doublet, which might be an oversimplification of a more complex splitting pattern or an error in the source. A quartet is expected.

-

Cyclobutane Protons (H1, H2, H4): The protons on the cyclobutane ring exhibit complex and overlapping multiplets in the range of 2.11 - 2.66 ppm. This complexity is a result of restricted bond rotation in the four-membered ring and the presence of both cis and trans isomers, leading to multiple, distinct magnetic environments.

-

H7 (CH₃): The methyl protons of the ethyl group appear as a triplet, as they are coupled to the two methylene protons (H6).

Caption: Correlation of protons with their predicted ¹H NMR chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C5 (C=O) | The carbonyl carbon of the ester is highly deshielded. |

| ~65 | C3 (CH-OH) | The carbon bearing the hydroxyl group is deshielded by the oxygen. |

| ~60 | C6 (O-CH₂) | The methylene carbon of the ethyl ester is deshielded by the oxygen. |

| ~40 | C1 (CH) | The methine carbon of the cyclobutane ring, alpha to the ester. |

| ~35 | C2, C4 (CH₂) | The methylene carbons of the cyclobutane ring. |

| ~14 | C7 (CH₃) | The methyl carbon of the ethyl group is the most shielded. |

Interpretation

The predicted chemical shifts are in line with expectations for the functional groups present. The carbonyl carbon (C5) will be the most downfield signal. The carbons directly attached to oxygen (C3 and C6) will appear in the 60-70 ppm range. The aliphatic carbons of the cyclobutane ring and the ethyl group will be found in the upfield region of the spectrum. The presence of cis and trans isomers may lead to a doubling of some of these signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600 - 3200 | Strong, Broad | O-H | Stretching |

| 3000 - 2850 | Medium | C-H | sp³ C-H Stretching |

| ~1735 | Strong | C=O | Ester Carbonyl Stretching |

| ~1240 | Strong | C-O | Ester C-O Stretching |

| ~1100 | Medium | C-O | Alcohol C-O Stretching |

Interpretation

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are indicative of sp³ C-H bonds in the cyclobutane and ethyl groups.

-

C=O Stretch: A very strong and sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.

-

C-O Stretches: Strong absorptions in the fingerprint region, around 1240 cm⁻¹ and 1100 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Data

For this compound (Molecular Weight: 144.17 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key fragments:

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 126 | [M - H₂O]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - OC₂H₅]⁺ |

| 71 | [M - COOC₂H₅]⁺ |

| 45 | [COOC₂H₅]⁺ |

Interpretation

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 144 should be observable, although it may be of low intensity due to the facile fragmentation of the molecule.

-

Loss of Water ([M - H₂O]⁺): A peak at m/z 126 is expected due to the loss of a water molecule from the molecular ion, a common fragmentation pathway for alcohols.

-

Loss of an Ethyl Radical ([M - C₂H₅]⁺): Fragmentation involving the loss of the ethyl group from the ester would result in a peak at m/z 115.

-

Loss of an Ethoxy Radical ([M - OC₂H₅]⁺): The loss of the ethoxy group is a characteristic fragmentation of ethyl esters, leading to a peak at m/z 99.

-

Loss of the Ester Group ([M - COOC₂H₅]⁺): Cleavage of the bond between the cyclobutane ring and the ester group would give a fragment at m/z 71.

-

Ethoxycarbonyl Cation ([COOC₂H₅]⁺): A peak at m/z 45 corresponding to the ethoxycarbonyl fragment is also anticipated.

Caption: Predicted fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide. These protocols represent standard practices in a well-equipped organic chemistry laboratory.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A relaxation delay of 2 seconds is generally adequate.

-

The number of scans will depend on the sample concentration but may range from several hundred to several thousand.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Clean the ATR crystal thoroughly with a solvent-dampened tissue after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for pure samples.

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization method.

-

Set the electron energy to a standard value of 70 eV to induce fragmentation and allow for comparison with spectral libraries.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose structures for the observed fragments to corroborate the molecular structure of the parent compound.

-

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity in research and development settings. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, combining available experimental information with well-founded predictions. The provided experimental protocols offer a standardized approach for researchers to obtain this critical data. By understanding the spectroscopic fingerprint of this versatile building block, scientists can proceed with its use in complex synthetic endeavors with a higher degree of confidence.

References

- Note: As specific peer-reviewed articles with complete spectral data for this compound were not identified, the references below pertain to general spectroscopic principles, data for analogous compounds, and the source of the experimental ¹H NMR d

-

Patent Data for this compound: The ¹H NMR data presented is based on information cited in chemical databases, originating from patent literature. A representative patent is WO2016/40223 A1. While valuable, it is important to note that data in patents may not undergo the same rigorous peer-review process as academic journals.

-

Title: Preparation of 3-hydroxycyclobutanecarboxylic acid derivatives as intermediates for the synthesis of pharmacologically active compounds

-

Source: World Intellectual Property Organization

-

URL:

-

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. This textbook is an authoritative source for the principles of NMR, IR, and MS, and provides extensive tables of characteristic spectral data.

-

Title: Introduction to Spectroscopy

-

Source: Cengage Learning

-

URL: [Link]

-

-

Spectral Database for Organic Compounds (SDBS). A comprehensive, free-to-access database of spectral data for organic compounds, maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. It serves as a valuable reference for comparing experimental and predicted spectra.

-

Title: Spectral Database for Organic Compounds (SDBS)

-

Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan

-

URL: [Link]

-

-

Reich, H. J. Organic Chemistry Data. A collection of spectral data and resources for organic chemistry, including extensive tables of ¹H and ¹³C NMR chemical shifts.

-

Title: Organic Chemistry Data

-

Source: University of Wisconsin-Madison

-

URL: [Link]

-

An In-depth Technical Guide to Ethyl 3-hydroxycyclobutanecarboxylate: From Procurement to Application

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate, a versatile and increasingly pivotal building block in modern medicinal chemistry, offers a unique four-membered carbocyclic scaffold that imparts desirable conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the commercial availability, synthetic methodologies, quality control protocols, and diverse applications of this compound. By synthesizing technical data with practical, field-proven insights, this document aims to serve as an essential resource for leveraging the full potential of this compound in the synthesis of novel therapeutics.

Introduction: The Rising Prominence of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after structural motif in drug discovery.[1] Its unique puckered three-dimensional structure provides a scaffold that can improve metabolic stability, reduce planarity, and orient key pharmacophoric groups in a conformationally restricted manner.[1] this compound (CAS No: 17205-02-6) serves as a readily accessible and highly functionalized entry point to this valuable chemical space.[2][] The presence of both a hydroxyl and an ester group allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules.[2]

This guide will provide a holistic overview of this compound, beginning with its commercial landscape and procurement strategies. It will then explore the primary synthetic routes, emphasizing the underlying chemical principles and process optimization. Detailed analytical protocols for quality assurance will be presented, followed by a discussion of its applications in the synthesis of pharmaceutically relevant compounds. Finally, essential safety and handling information will be provided to ensure its responsible use in a laboratory setting.

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When sourcing this compound, it is crucial to consider factors such as purity, isomeric composition (cis/trans ratio), and the supplier's quality management systems.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥96% | Grams to Kilograms | Often available as a mixture of cis and trans isomers. |

| BOC Sciences | Custom | Research to Bulk | Building block for custom synthesis projects.[] |

| SynQuest Laboratories | 95.0% | Grams | Provides detailed product specifications.[4] |

| Alfa Chemistry | High-Quality | Catalog and Custom | ISO 9001:2015 certified supplier.[5] |

| BLD Pharmatech | Research Grade | Milligrams to Kilograms | Supplier to pharmaceutical companies and research organizations.[5][6] |

| ChemScene | ≥96% | Milligrams to Grams | Available through distributors like Fisher Scientific.[7] |

| Ambeed, Inc. | High Purity | Grams to Bulk | Specializes in building blocks and advanced intermediates.[5] |

Procurement Considerations:

-

Purity: For most applications, a purity of ≥95% is acceptable. However, for sensitive downstream reactions or in late-stage drug development, higher purity may be required.

-

Isomeric Ratio: The commercial product is often a mixture of cis and trans isomers. The specific ratio can influence the stereochemical outcome of subsequent reactions. If a specific isomer is required, it may need to be separated or synthesized stereoselectively.

-

Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity, identity (confirmed by techniques like NMR and GC-MS), and other relevant physical properties.

Synthesis and Manufacturing Overview

While commercially available, understanding the synthetic routes to this compound is crucial for process development, cost analysis, and troubleshooting. The most common laboratory and industrial-scale syntheses often start from Ethyl 3-oxocyclobutanecarboxylate.

Reduction of Ethyl 3-oxocyclobutanecarboxylate

A prevalent and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, Ethyl 3-oxocyclobutanecarboxylate (CAS No: 87121-89-9).[8]

Reaction Scheme: EtOOC-C₄H₅=O + [Reducing Agent] → EtOOC-C₄H₆-OH

Common Reducing Agents and Considerations:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent suitable for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

-

Lithium aluminium hydride (LiAlH₄): A more powerful reducing agent that can also be used. However, it is less selective and requires anhydrous conditions and careful handling.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, palladium on carbon). It is an effective method, particularly for large-scale production, and can sometimes offer stereocontrol depending on the catalyst and conditions.

Caption: Generalized workflow for the synthesis of this compound via reduction.

Other Synthetic Approaches

While reduction is common, other methods have been reported in the literature, including multi-step sequences starting from different precursors. For instance, some patented methods describe the preparation of 3-oxocyclobutanecarboxylic acid, which can then be esterified and reduced.[9]

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic method for forming β-hydroxy esters.[10][11][12][13][14] While not the most direct route to this specific cyclobutane derivative, the principles of this reaction are fundamental in organic synthesis.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is paramount for its successful use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques for Quality Control

| Technique | Purpose | Key Observables |

| ¹H NMR | Structural elucidation and purity assessment | Chemical shifts and integration of protons on the cyclobutane ring, ethyl group, and hydroxyl group. |

| ¹³C NMR | Structural confirmation | Chemical shifts of the carbonyl carbon, carbons of the cyclobutane ring, and the ethyl group. |

| GC-MS | Purity assessment and identification of volatile impurities | Retention time and mass spectrum of the main component and any impurities. |

| FTIR | Functional group identification | Characteristic absorption bands for the hydroxyl (O-H) and ester carbonyl (C=O) groups. |

Exemplary Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the relative peak areas. Compare the obtained mass spectrum with a reference spectrum for confirmation of identity.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for introducing the cyclobutane scaffold into drug candidates. Its bifunctional nature allows for diverse synthetic elaborations.

-

As a Chiral Building Block: While often supplied as a racemic mixture, the individual enantiomers of related hydroxy esters are crucial in stereoselective synthesis.[15] The principles of using such chiral synthons are directly applicable to this compound, where the hydroxyl group can be used to direct stereoselective reactions or can be resolved to obtain enantiomerically pure material.

-

Scaffold for Bioactive Molecules: The cyclobutane ring can act as a rigid spacer or a conformational lock in a larger molecule. The hydroxyl group can be further functionalized (e.g., through oxidation, etherification, or conversion to a leaving group), and the ester can be hydrolyzed, reduced, or converted to an amide.

-

Isosteric Replacement: The cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to improve physicochemical properties like solubility and metabolic stability.[1]

Caption: Synthetic utility of this compound in generating diverse scaffolds for APIs.

Safe Handling and Storage

Proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: This compound may cause skin, eye, and respiratory irritation.[8][16] It is important to avoid contact and inhalation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] Keep away from strong oxidizing agents.[19]

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[20] For larger spills, follow institutional emergency procedures.

-

First Aid:

Conclusion

This compound has emerged as a key building block for medicinal chemists seeking to incorporate the unique and beneficial properties of the cyclobutane scaffold into their drug candidates. Its commercial availability, coupled with well-established synthetic and analytical protocols, makes it an accessible and reliable starting material. A thorough understanding of its procurement, synthesis, quality control, and safe handling, as detailed in this guide, will empower researchers to effectively utilize this versatile compound in the pursuit of novel and improved therapeutics.

References

-

Chinachemnet. this compound. Retrieved from [Link]

-

MySkinRecipes. this compound. Retrieved from [Link]

-

PubChem. Ethyl 3-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]

-

DC Fine Chemicals. Understanding the Properties and Uses of Ethyl (R)-3-hydroxybutanoate. Retrieved from [Link]

-

Chemcd. 17205-02-6_this compound,Suppliers,Manufacturer_Chemical Cloud Database. Retrieved from [Link]

-

SATHEE. Chemistry Reformatsky Reaction. Retrieved from [Link]

-

Cambridge University Press. Reformatsky Reaction. Retrieved from [Link]

-

Wikipedia. Reformatsky reaction. Retrieved from [Link]

-

Scribd. Reformatsky Reaction. Retrieved from [Link]

-

ChemBK. ethyl 3-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]

-

ChemicalRegister.com. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers. Retrieved from [Link]

-

PubChem. Ethyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

-

PubMed. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Retrieved from [Link]

- Google Patents.CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

MiMeDB. Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 4. CAS 17205-02-6 | 2229-1-29 | MDL MFCD09758972 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. 17205-02-6|this compound|BLD Pharm [bldpharm.com]

- 7. Chemscene ChemScene | this compound | 5G | CS-0044007 | Fisher Scientific [fishersci.com]

- 8. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. nbinno.com [nbinno.com]

- 16. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.cn]

- 18. chembk.com [chembk.com]

- 19. fishersci.com [fishersci.com]

- 20. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Starting materials for Ethyl 3-hydroxycyclobutanecarboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate

Introduction

This compound is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its rigid, four-membered carbocyclic scaffold, decorated with versatile hydroxyl and ethyl ester functional groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[2] The specific stereochemistry of the hydroxyl group relative to the ester (cis or trans) is often critical for biological activity, making stereocontrolled synthesis a primary concern for researchers. This guide provides an in-depth analysis of the core synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, practical experimental protocols, and comparative advantages of each route.

Synthetic Pathway I: Reduction of Ethyl 3-oxocyclobutanecarboxylate

One of the most direct and widely employed methods for synthesizing this compound is the reduction of its ketone precursor, Ethyl 3-oxocyclobutanecarboxylate.[3] This approach is advantageous due to the commercial availability of the starting ketone and the extensive variety of reducing agents that can be used, which allows for tunable stereoselectivity.

Mechanism and Stereochemical Considerations

The reduction of the prochiral ketone can yield two diastereomers: cis-Ethyl 3-hydroxycyclobutanecarboxylate and trans-Ethyl 3-hydroxycyclobutanecarboxylate. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl group.

Computational and experimental studies have shown that the hydride reduction of 3-substituted cyclobutanones is often highly selective for the formation of the cis alcohol.[4] This preference is rationalized by the Felkin-Anh model, where the hydride reagent attacks the carbonyl carbon from the face opposite to the largest substituent on the adjacent carbon, minimizing torsional strain in the transition state.[4] Bulky reducing agents tend to enhance this selectivity. Conversely, achieving the trans isomer can sometimes be accomplished with reagents capable of coordinating with the ester group, though this is often the minor product in standard hydride reductions.

Visualization of the Reductive Pathway

Caption: General workflow for the synthesis via ketone reduction.

Comparison of Reducing Agents

The choice of reducing agent is critical for controlling the diastereoselectivity of the reaction.

| Reducing Agent | Typical Solvent(s) | Typical Temp. (°C) | Predominant Isomer | Key Insights |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | cis | A mild, inexpensive, and common reagent. Generally provides good cis selectivity.[4] |

| L-Selectride® | THF, Diethyl Ether | -78 | cis | A bulky hydride source that offers very high diastereoselectivity for the cis product due to steric hindrance.[4] |

| Baker's Yeast (Biocatalytic) | Water, Sucrose | 25 to 35 | cis or trans (enantioselective) | Can provide access to enantiomerically pure products. The stereochemical outcome depends on the specific yeast strain and enzymes involved.[5][6] |

| Catalytic Hydrogenation (e.g., Ru-BINAP) | Methanol, Ethanol | 25 to 80 | cis or trans (enantioselective) | Asymmetric hydrogenation can provide high enantiomeric and diastereomeric purity but requires specialized catalysts and equipment.[6] |

Experimental Protocol: cis-Selective Reduction with NaBH₄

This protocol outlines a standard procedure for the reduction of Ethyl 3-oxocyclobutanecarboxylate using sodium borohydride.

-

Setup: A round-bottom flask is charged with Ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and methanol (approx. 0.2 M solution). The flask is equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of acetone at 0 °C to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: The methanol is removed under reduced pressure. The remaining aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography to yield this compound, predominantly as the cis isomer.

Synthetic Pathway II: Cyclization via Malonic Ester Synthesis

A classic approach to constructing the cyclobutane ring involves the reaction of a malonic ester derivative with a suitable 1,3-dielectrophile. A common variant for related structures uses diethyl malonate and epichlorohydrin.

Mechanism and Rationale

This pathway leverages the acidity of the α-proton of diethyl malonate.

-

Deprotonation: A base, typically sodium ethoxide (NaOEt), deprotonates diethyl malonate to form a nucleophilic enolate.

-

Nucleophilic Attack: The malonate enolate attacks the terminal carbon of an electrophile like (R)-epichlorohydrin in an Sₙ2 reaction, opening the epoxide ring.

-

Intramolecular Cyclization: The newly formed alkoxide can then undergo an intramolecular Sₙ2 reaction, displacing the chloride to form a cyclobutane ring.

-

Decarboxylation (Optional): In many malonic ester syntheses, one of the ester groups is hydrolyzed and subsequently removed via decarboxylation upon heating. For the target molecule, this step must be controlled to retain one ester group. Often, the reaction conditions are tailored to favor the formation of a lactone, which is then further manipulated. A direct synthesis from diethyl malonate and epichlorohydrin to the target molecule is complex; a more common route involves forming a bicyclic lactone intermediate first.[7]

Visualization of the Cyclization Pathway

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain Analysis of Ethyl 3-Hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, a strained four-membered carbocycle, is of increasing importance in medicinal chemistry, offering a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates.[1] A key determinant of its utility is the inherent ring strain, which governs the molecule's conformation, stability, and reactivity. This guide provides a comprehensive technical analysis of the ring strain in a representative substituted cyclobutane, ethyl 3-hydroxycyclobutanecarboxylate. We will explore the theoretical underpinnings of cyclobutane ring strain, the conformational landscape of this 1,3-disubstituted system, and present detailed experimental and computational protocols for its rigorous analysis. This document is intended to serve as a practical resource for researchers leveraging cyclobutane scaffolds in drug design and development.

The Energetic Landscape of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, estimated to be approximately 26.3 kcal/mol for the parent hydrocarbon.[1] This inherent instability is a composite of three primary factors:

-

Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane would be a rigid 90°. This deviation from the ideal tetrahedral geometry induces substantial angle strain.[2]

-

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to unfavorable steric interactions and high torsional strain.[2]

-

Steric (Transannular) Strain: This arises from non-bonded interactions between atoms across the ring. In smaller rings like cyclobutane, this is less of a factor than in larger ring systems.

To mitigate these destabilizing effects, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[2] This puckering slightly increases angle strain by decreasing the C-C-C bond angles to around 88°, but it significantly alleviates torsional strain by moving the adjacent C-H bonds away from a fully eclipsed arrangement.[2] The molecule rapidly interconverts between two equivalent puckered conformations at room temperature.[]

Conformational Analysis of this compound

The introduction of substituents at the 1 and 3 positions, as in this compound, has a profound impact on the conformational equilibrium of the cyclobutane ring. The key considerations are the relative stereochemistry of the substituents (cis vs. trans) and their preference for either a quasi-axial or quasi-equatorial position in the puckered ring.

Cis vs. Trans Isomerism and Thermodynamic Stability

For 1,3-disubstituted cyclobutanes, the cis isomer is generally the more thermodynamically stable.[4] This is because in the puckered conformation of the cis isomer, both bulky substituents can simultaneously occupy the more sterically favorable quasi-equatorial positions. In contrast, the trans isomer is forced to have one substituent in a quasi-equatorial position and the other in a more sterically hindered quasi-axial position. This leads to unfavorable 1,3-diaxial interactions, destabilizing the trans isomer relative to the cis.[4]

However, it is crucial to note that this is a generalization, and exceptions exist depending on the nature of the substituents. For instance, strong dipole-dipole interactions or the potential for intramolecular hydrogen bonding can alter this energetic preference. In the case of this compound, the presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the ester carbonyl, which could influence the conformational landscape.

The Role of Intramolecular Hydrogen Bonding

The potential for an intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen of the ethyl ester group in the cis isomer could further stabilize this conformation. This interaction would depend on the solvent and the specific puckering of the ring that allows for an optimal hydrogen bonding distance and angle. Computational modeling is a powerful tool to investigate the energetic favorability of such an interaction.

Experimental Protocols for Ring Strain Analysis

Synthesis and Isolation of Isomers

A prerequisite for experimental analysis is the synthesis and separation of the cis and trans isomers of this compound. A common synthetic route involves the reduction of ethyl 3-oxocyclobutanecarboxylate.

Protocol for the Synthesis of this compound:

-

Dissolve ethyl 3-oxocyclobutanecarboxylate in a suitable solvent such as methanol or ethanol at 0 °C.

-

Slowly add a reducing agent, such as sodium borohydride, to the solution while stirring. The use of different reducing agents and reaction conditions can influence the cis/trans ratio of the product.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, at 0 °C.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of the isomers. The key parameters to analyze are the chemical shifts and, most importantly, the proton-proton coupling constants (J-values).

Workflow for NMR-based Conformational Analysis:

Figure 1: Workflow for NMR-based conformational analysis.

In cyclobutane systems, the vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them. By comparing the experimentally observed J-values with those predicted for different puckered conformations, one can deduce the preferred geometry of the ring and the orientation of the substituents. For 1,3-disubstituted cyclobutanes, long-range coupling (⁴J) can also provide valuable structural information.[5]

Determination of Strain Energy by Bomb Calorimetry

Bomb calorimetry is the primary experimental method for determining the total strain energy of a molecule by measuring its heat of combustion (ΔH°c).[6] The strain energy is the difference between the experimentally determined enthalpy of formation and a theoretical strain-free enthalpy of formation calculated from group increments.

Protocol for Bomb Calorimetry:

-

Calorimeter Calibration:

-

Combust a known mass of a standard substance (e.g., benzoic acid) in the bomb calorimeter.

-

Measure the temperature rise and calculate the heat capacity of the calorimeter system.

-

-

Sample Combustion:

-

Place a precisely weighed liquid sample of this compound in a crucible within the bomb.

-

Seal the bomb and charge it with high-pressure oxygen (typically ~30 atm).

-

Immerse the bomb in a known volume of water in the calorimeter.

-

Ignite the sample and record the temperature change of the water.

-

-

Data Analysis:

-

Calculate the heat released during the combustion of the sample.

-

Correct for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid).

-

Determine the standard enthalpy of combustion (ΔH°c) of the compound.

-

From ΔH°c, calculate the standard enthalpy of formation (ΔH°f).

-

The strain energy is then calculated by comparing the experimental ΔH°f with a theoretical strain-free value.

-

Table 1: Representative Strain Energies of Cycloalkanes

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | ~28.1[1] |

| Cyclobutane | 4 | ~26.3[1] |

| Cyclopentane | 5 | ~7.1[1] |

| Cyclohexane | 6 | ~0 |

Computational Analysis of Ring Strain

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and accessible means to investigate the conformational preferences and ring strain of molecules like this compound.

Workflow for DFT-based Ring Strain Analysis:

Figure 2: Workflow for DFT-based ring strain analysis.

Isodesmic Reactions for Strain Energy Calculation

A reliable method for calculating ring strain is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in the calculations.

An example of an isodesmic reaction to determine the strain energy of a 1,3-disubstituted cyclobutane is:

1,3-disubstituted cyclobutane + 2 x propane → substituted propane_1 + substituted propane_2 + 2 x ethane

The strain energy is then calculated as the enthalpy change of this reaction.

Protocol for DFT Calculation of Strain Energy:

-

Geometry Optimization: Optimize the geometries of all reactants and products in the chosen isodesmic reaction at a selected level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the zero-point vibrational energies (ZPVE) and to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: The total electronic energy (E) and the ZPVE are used to calculate the enthalpy at 0 K (H = E + ZPVE) for each molecule.

-

Strain Energy Calculation: The strain energy is the enthalpy change (ΔH) of the isodesmic reaction: ΔH = [ΣH(products)] - [ΣH(reactants)].[6]

Conclusion

The ring strain of this compound is a critical parameter that dictates its three-dimensional structure and chemical behavior. Through a synergistic approach combining synthesis, experimental techniques like NMR and bomb calorimetry, and computational methods such as DFT, a comprehensive understanding of its conformational landscape and energetic properties can be achieved. For this 1,3-disubstituted cyclobutane, the cis isomer is predicted to be more stable due to the ability of both substituents to adopt quasi-equatorial positions, a preference that may be further enhanced by intramolecular hydrogen bonding. The detailed protocols and theoretical framework presented in this guide offer a robust roadmap for researchers to rigorously analyze the ring strain of this and other substituted cyclobutane systems, facilitating their rational application in the design of novel therapeutics.

References

- A Technical Guide to Calculating the Strain Energy of Cyclobutane Deriv

- 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. (2025).

- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.

- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.

- Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane... (n.d.). Homework.Study.com.

- Stability of Cycloalkane (Combustion Analysis). (n.d.). OpenOChem Learn.

- On the Stability of Disubstituted Cyclobutenes – A Comput

- Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. (2016). Chemistry Stack Exchange.

- Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. (n.d.). Chemistry Stack Exchange.

- Conformations of Cycloalkanes. (n.d.). Fundamentals of Organic Chemistry.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.

- Heats of combustion and stability of rings. (2014). Chemistry Stack Exchange.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.

- NMR Spectroscopy of Cyclobutanes | Request PDF. (2025).

- DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (n.d.). ACS Omega.

- A Technical Guide to Computational DFT Studies of 1,2-Cyclobutanedione. (2025). Benchchem.

- Stability of Cycloalkanes - Ring Strain. (2019). Chemistry LibreTexts.

- Experimental and computational mechanistic investigations. (a) DFT... (n.d.).

- Heat of combustion of cyclobutane. (2025).

- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). American Chemical Society - ACS Figshare.

- The heats of combustion of ethylcyclopropane and methylcyclobutane have been measured as 3352 and 3384 kJ/mol ( 801.2 and 808.8 kcal/mol). Assign the correct heat ofcombustion toeach isomer. (n.d.). bartleby.

- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.

- Conformation of Cyclobutane and Cyclopentane. (2017). YouTube.

- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. (2025). Preprints.org.

- X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... (n.d.).

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.

- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. (n.d.). St.

- Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. (n.d.). PMC - NIH.

- Thermal Cyclobutane Ring Formation | Request PDF. (n.d.).

- (PDF) Computational Study of the Molecular Structure and. (n.d.). Amanote Research.

- cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.

- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.

- Relative Stability of cis- and trans-Hydrindanones. (n.d.). MDPI.

- Butanoic acid, 3-hydroxy-, ethyl ester, (S) -. (n.d.). Organic Syntheses Procedure.